![molecular formula C11H16O B14515501 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one CAS No. 62594-31-4](/img/structure/B14515501.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. It is a derivative of pinane and is known for its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 3-position and a methylidene group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the acid-catalyzed cyclization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one derivatives . The reaction conditions often include the use of sulfuric acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, where it is found in small quantities. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A closely related compound with similar structural features but lacking the methylidene group.
Isopinocamphone: Another bicyclic ketone with a similar ring system but different functional groups.
β-Pinene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.
Properties
CAS No. |
62594-31-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C11H16O/c1-6-8-5-9(11(8,3)4)7(2)10(6)12/h7-9H,1,5H2,2-4H3 |
InChI Key |
RZNAKUUCNJACII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2(C)C)C(=C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


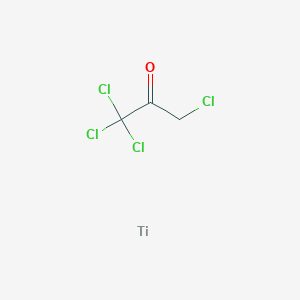
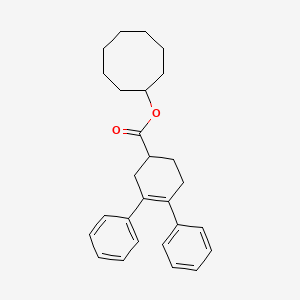
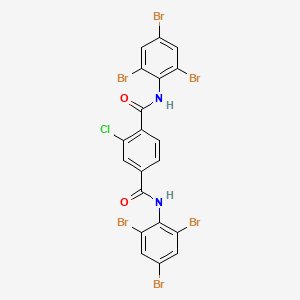
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
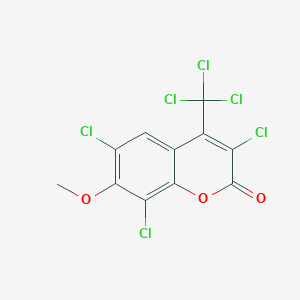
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
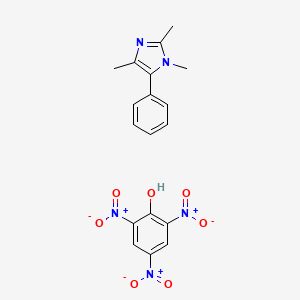
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
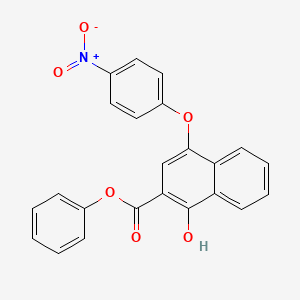
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
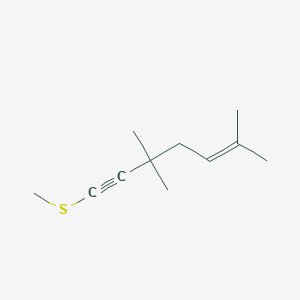

![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
